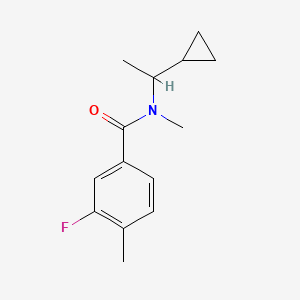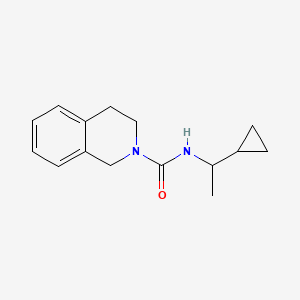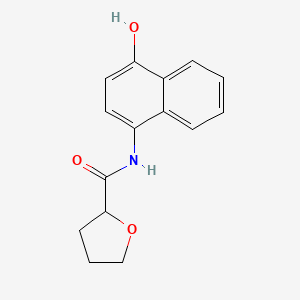
N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide, also known as CTAF, is a synthetic compound that has gained significant attention in the field of scientific research. CTAF is a small molecule that belongs to the class of furan carboxamides and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide is not fully understood. However, it has been proposed that N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide may act by inhibiting the activity of certain enzymes that are involved in the production of pro-inflammatory cytokines and chemokines. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide may also induce apoptosis in tumor cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has been found to be well-tolerated in animal studies and has not shown any significant toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has several advantages for use in lab experiments. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide is a small molecule that is easy to synthesize and purify. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has also been found to be stable under a range of conditions. However, N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has several limitations. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide is not water-soluble, which can make it difficult to use in certain experiments. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide also has a short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide. One direction is to investigate the potential of N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide as a therapeutic agent for inflammatory diseases and cancer. Another direction is to explore the mechanism of action of N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide and identify the specific enzymes and signaling pathways that are targeted by N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide. Additionally, future research can focus on developing new methods for the synthesis of N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide and improving its stability and solubility.
Méthodes De Synthèse
The synthesis of N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide involves the reaction of 1-cyclopropylethylamine with 3-acetyl-2,5-dimethylfuran in the presence of a base. The resulting product is then treated with an acid to obtain N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide. This method has been optimized to produce high yields of N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide with good purity.
Applications De Recherche Scientifique
N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells.
Propriétés
IUPAC Name |
N-(1-cyclopropylethyl)-N,2,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-8-7-12(10(3)16-8)13(15)14(4)9(2)11-5-6-11/h7,9,11H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBOTOPTPCWLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(C)C(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

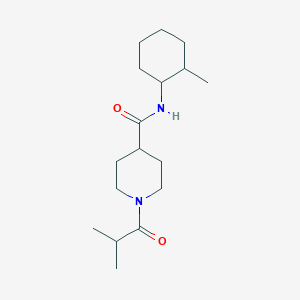
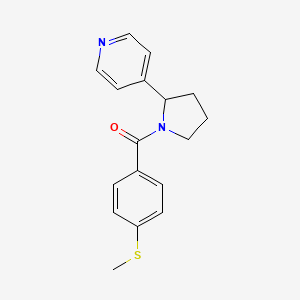
![1H-indazol-3-yl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493715.png)
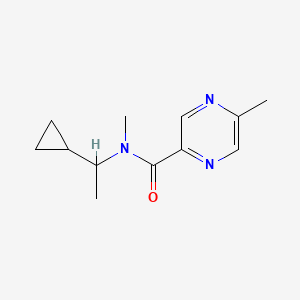

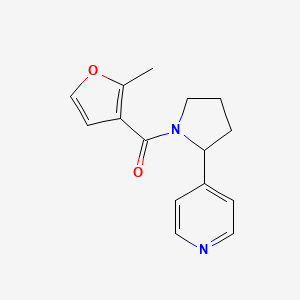
![N-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N-phenylbenzenesulfonamide](/img/structure/B7493743.png)

![3-cyclopropyl-5-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7493763.png)
![N-(1-cyclopropylethyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7493771.png)
![N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7493783.png)
